

# Application Notes and Protocols for [18F]AZD4694 Human Dosimetry and Biodistribution Studies

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## Compound of Interest

Compound Name: AZD4694 Precursor

Cat. No.: B10830092

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## Introduction

[18F]AZD4694, also known as [18F]NAV4694, is a second-generation aminobenzofuran radioligand designed for the in vivo imaging of amyloid- $\beta$  (A $\beta$ ) plaques in the brain using Positron Emission Tomography (PET).[1][2] Structurally similar to [11C]Pittsburgh Compound B (PiB), [18F]AZD4694 offers the advantage of a longer half-life due to the fluorine-18 radiolabel, allowing for centralized manufacturing and distribution to PET centers without a cyclotron.[1][3] It exhibits high affinity for A $\beta$  plaques and has shown lower white matter binding compared to other 18F-labeled amyloid imaging agents, potentially offering a better signal-to-noise ratio.[1][4] These characteristics make [18F]AZD4694 a valuable tool for the investigation of Alzheimer's disease (AD) and the evaluation of anti-amyloid therapies.[5][6]

This document provides essential information on the human dosimetry, biodistribution, and recommended protocols for conducting research with [18F]AZD4694.

## Human Dosimetry

As of the current literature review, a dedicated human dosimetry study specifically for [18F]AZD4694 has not been published. However, to provide an estimate of the expected radiation exposure, data from other 18F-labeled amyloid PET tracers can be utilized as a

reference. The following tables summarize the radiation dosimetry for [18F]FACT and Florbetapir ([18F]AV-45), which are also 18F-labeled radiopharmaceuticals used for amyloid imaging. It is important to note that these values are an approximation and the actual dosimetry of [18F]AZD4694 may vary.

Table 1: Estimated Absorbed Radiation Doses for a 370 MBq Injection of an 18F-Labeled Amyloid PET Tracer (based on Florbetapir Data)[\[7\]](#)

Organ	Absorbed Dose (mGy)
Gallbladder wall	52.9
Upper Large Intestine wall	27.6
Small Intestine	24.2
Liver	23.8
Urinary Bladder wall	10.0
Ovaries	6.8
Red Marrow	6.1
Testes	4.6
Brain	4.1
Effective Dose (mSv)	6.9

Table 2: Comparative Effective Doses of 18F-Labeled Amyloid PET Tracers[\[7\]](#)

Radiotracer	Effective Dose ( $\mu\text{Sv}/\text{MBq}$ )
[18F]FACT	$18.6 \pm 3.7$
Florbetapir ([18F]AV-45)	$18.6 \pm 4.3$

## Biodistribution

Following intravenous injection, [18F]AZD4694 rapidly enters the brain.<sup>[6]</sup> In individuals with Alzheimer's disease, the tracer shows retention in cortical areas with high A $\beta$  plaque density, such as the precuneus, prefrontal, orbitofrontal, parietal, and temporal cortices.<sup>[1][6]</sup> In healthy controls, the distribution is more uniform with rapid washout from the brain.<sup>[6]</sup> The cerebellum is typically used as a reference region for quantitative analysis due to its low A $\beta$  plaque burden.<sup>[1]</sup>

Outside of the brain, 18F-labeled amyloid tracers are primarily cleared through the hepatobiliary and renal systems. This results in the highest absorbed radiation doses being delivered to the gallbladder, liver, and intestines.<sup>[7]</sup>

## Experimental Protocols

### Subject Preparation

- **Informed Consent:** Obtain written informed consent from all participants in accordance with institutional review board (IRB) guidelines.
- **Medical History:** Collect a thorough medical history, including any neurological conditions and current medications.
- **Fasting:** Subjects should fast for at least 4 hours prior to radiotracer injection to ensure stable metabolic conditions.
- **Hydration:** Encourage subjects to be well-hydrated before and after the PET scan to facilitate the clearance of the radiotracer.

### Radiotracer Administration

- **Dosage:** The recommended intravenous (IV) bolus injection for [18F]AZD4694 is typically around 185-370 MBq (5-10 mCi).
- **Administration:** Administer the radiotracer through a peripheral IV line, followed by a saline flush to ensure complete delivery.

### PET/CT Imaging Protocol

- **Scanner:** Use a modern PET/CT scanner with high-resolution capabilities.

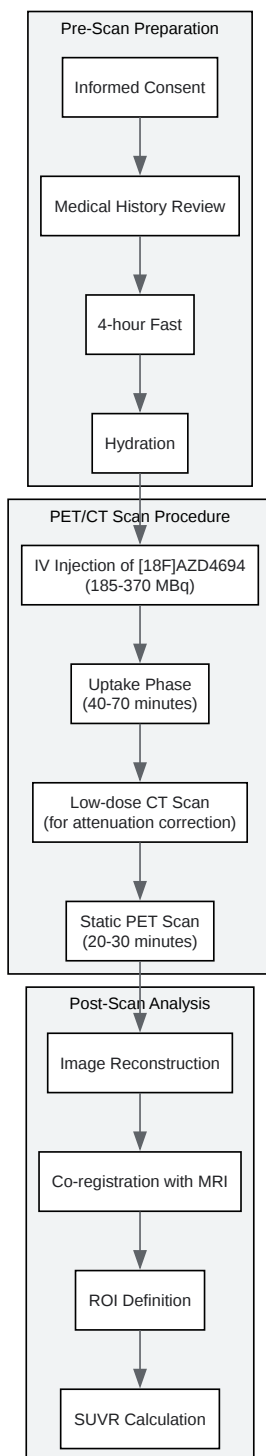
- Patient Positioning: Position the patient comfortably in the scanner with the head in a head holder to minimize motion.
- CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
- PET Acquisition:
  - Timing: For quantitative analysis, dynamic scanning can be initiated at the time of injection. For clinical or research standardized uptake value ratio (SUVR) measurements, a static acquisition is typically performed 40-70 minutes post-injection.[\[1\]](#)
  - Duration: The duration of the static scan is typically 20-30 minutes.
- Image Reconstruction: Reconstruct the PET data using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.

## Data Analysis

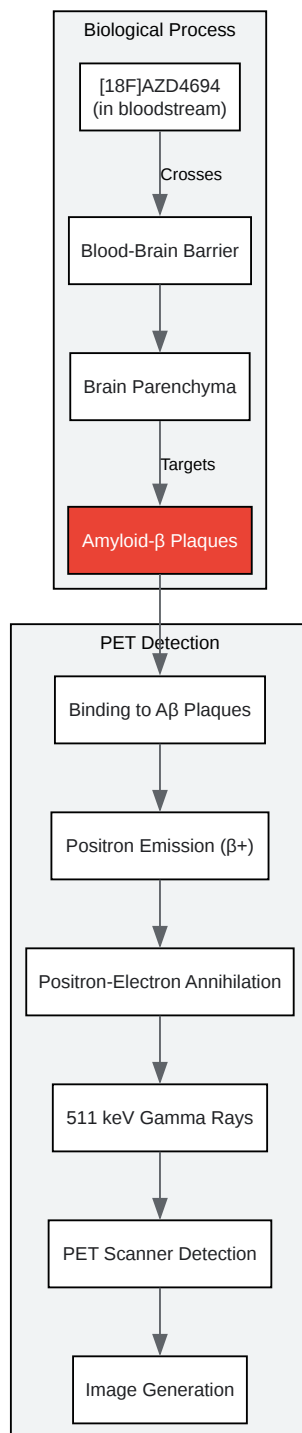
- Image Co-registration: Co-register the PET images to the subject's structural MRI for accurate anatomical delineation of regions of interest (ROIs).
- Region of Interest (ROI) Definition: Define ROIs for cortical areas of interest (e.g., prefrontal cortex, precuneus, temporal cortex) and a reference region (cerebellar gray matter).
- Standardized Uptake Value Ratio (SUVR) Calculation: Calculate SUVRs by dividing the mean radioactivity concentration in each cortical ROI by the mean radioactivity concentration in the cerebellar gray matter reference region.[\[1\]](#)

## Visualizations

Experimental Workflow for [18F]AZD4694 Biodistribution Study



### [18F]AZD4694 Signaling and Detection Pathway



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